molecular formula C16H22FN3O4S B2526072 N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898415-27-5

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No.: B2526072
CAS No.: 898415-27-5
M. Wt: 371.43
InChI Key: DJJALJZHMVOPCO-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethyl and Methylethanediamide Groups: The final steps involve the alkylation of the piperidine ring with ethyl and methylethanediamide groups under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
  • N’-{2-[1-(4-bromobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
  • N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Uniqueness

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-18-15(21)16(22)19-10-9-13-4-2-3-11-20(13)25(23,24)14-7-5-12(17)6-8-14/h5-8,13H,2-4,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALJZHMVOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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